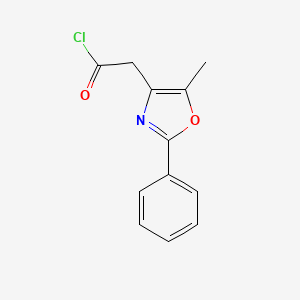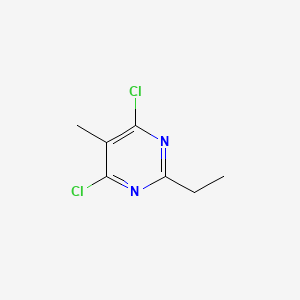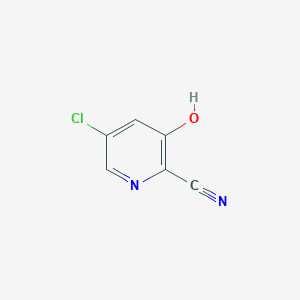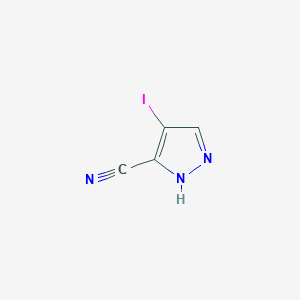![molecular formula C24H37NO5 B1398246 (2S,4S)-1-(叔丁氧羰基)-4-[2,4-二(叔丁基)苯氧基]-2-吡咯烷羧酸 CAS No. 1354486-67-1](/img/structure/B1398246.png)
(2S,4S)-1-(叔丁氧羰基)-4-[2,4-二(叔丁基)苯氧基]-2-吡咯烷羧酸
描述
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C24H37NO5 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and presence in many biologically active compounds. The stereochemistry provided by the pyrrolidine ring is crucial for target selectivity, influencing the binding mode to enantioselective proteins, which can lead to different biological profiles of drug candidates . The tert-butoxycarbonyl group (Boc) is often used in the protection of amines, particularly in peptide synthesis, which is a fundamental process in drug development .
Pharmacophore Development
Pyrrolidine derivatives are known for their ability to efficiently explore pharmacophore space due to their sp3-hybridization. This compound’s structure allows for increased three-dimensional coverage, enhancing interactions with biological targets. The presence of bulky tert-butyl groups may influence steric factors, potentially leading to novel pharmacophores with unique biological activities .
Antimicrobial Agents
Pyrrolidine derivatives have been reported to exhibit antimicrobial properties. The structural features of this compound, including the pyrrolidine-2-carboxylic acid moiety, could be leveraged to synthesize new antimicrobial agents with potential activity against resistant strains .
Anti-inflammatory and Analgesic Agents
The pyrrolidine scaffold is associated with anti-inflammatory and analgesic activities. The compound could serve as a starting point for the development of new anti-inflammatory and analgesic drugs, with the possibility of enhancing efficacy and selectivity through structural modifications .
Anticancer Research
Pyrrolidine derivatives have shown promise in anticancer research. The unique stereochemistry and the potential for creating diverse derivatives make this compound a candidate for synthesizing novel anticancer agents. Its derivatives could be tested against various cancer cell lines to determine efficacy and mechanism of action .
Neuropharmacology
Pyrrolidine alkaloids possess neuropharmacological activities. The compound’s structure could be explored for the development of new drugs targeting neurological disorders, potentially offering benefits in terms of potency and specificity .
Metabolic Disorder Treatments
Derivatives of pyrrolidine have been investigated for their role in treating metabolic disorders. The compound could be utilized in the synthesis of agents aimed at regulating blood glucose levels, which is crucial in conditions like diabetes and obesity-related complications .
Catalysis in Organic Synthesis
The pyrrolidine ring can also serve as a ligand in catalytic systems. Its derivatives, including those with the tert-butyl phenoxy group, could be used to develop new catalysts for organic synthesis, potentially improving reaction efficiency and selectivity .
属性
IUPAC Name |
(2S,4S)-4-(2,4-ditert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO5/c1-22(2,3)15-10-11-19(17(12-15)23(4,5)6)29-16-13-18(20(26)27)25(14-16)21(28)30-24(7,8)9/h10-12,16,18H,13-14H2,1-9H3,(H,26,27)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKYDXQCWNYBV-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)



![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398176.png)



![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)



